molecular formula C10H10N4O2 B4542295 1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione

1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione

Cat. No.: B4542295
M. Wt: 218.21 g/mol
InChI Key: AJLYDPCVHJTOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. The compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyridazine ring fused with a dione moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This solvent-free synthesis is efficient and yields the desired product in good quantities.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and green chemistry principles. The use of water or isopropanol as solvents in eco-friendly and regiospecific intramolecular cyclization reactions has been reported . These methods not only enhance the yield but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce aryl or alkyl groups, leading to a variety of functionalized derivatives .

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione is unique due to its specific combination of pyrimidine and pyridazine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-5-7(2)12-10(11-6)14-9(16)4-3-8(15)13-14/h3-5H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLYDPCVHJTOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione
Reactant of Route 2
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1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione
Reactant of Route 3
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione
Reactant of Route 4
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione
Reactant of Route 5
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione
Reactant of Route 6
1-(4,6-Dimethylpyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione

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